molecular formula C22H16N6O2 B11955141 2-{3-[(5-Nitro-pyridin-2-yl)-hydrazonomethyl]-indol-1-ylmethyl}-benzonitrile

2-{3-[(5-Nitro-pyridin-2-yl)-hydrazonomethyl]-indol-1-ylmethyl}-benzonitrile

Cat. No.: B11955141
M. Wt: 396.4 g/mol
InChI Key: MWCKNBCIKNGDDP-BRJLIKDPSA-N
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Description

2-[(3-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}-1H-indol-1-yl)methyl]benzonitrile is a complex organic compound that features an indole core, a benzonitrile group, and a nitro-pyridine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}-1H-indol-1-yl)methyl]benzonitrile typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Nitro-Pyridine Moiety: The nitro-pyridine group can be introduced via nitration of pyridine followed by coupling with hydrazine to form the hydrazono group.

    Coupling Reactions: The final step involves coupling the indole core with the nitro-pyridine moiety and the benzonitrile group using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridine moieties.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole and pyridine rings.

    Reduction: Amino derivatives of the nitro-pyridine moiety.

    Substitution: Substituted indole and pyridine derivatives.

Scientific Research Applications

2-[(3-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}-1H-indol-1-yl)methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}-1H-indol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C22H16N6O2

Molecular Weight

396.4 g/mol

IUPAC Name

2-[[3-[(E)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]indol-1-yl]methyl]benzonitrile

InChI

InChI=1S/C22H16N6O2/c23-11-16-5-1-2-6-17(16)14-27-15-18(20-7-3-4-8-21(20)27)12-25-26-22-10-9-19(13-24-22)28(29)30/h1-10,12-13,15H,14H2,(H,24,26)/b25-12+

InChI Key

MWCKNBCIKNGDDP-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC4=NC=C(C=C4)[N+](=O)[O-])C#N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=NNC4=NC=C(C=C4)[N+](=O)[O-])C#N

Origin of Product

United States

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